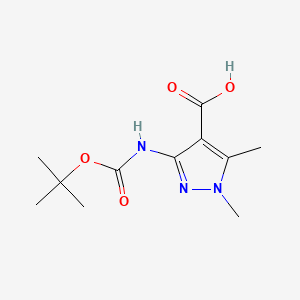

3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with tert-butoxycarbonylamino and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step organic syntheses.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to act as a probe or inhibitor in biochemical assays.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug precursor. Its unique structure may contribute to the development of new pharmaceuticals with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The Boc group can be cleaved under acidic conditions, revealing the active amino group that can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

- 3-(Tert-butoxycarbonylamino)-benzoic acid

- 3-(Tert-butoxycarbonylamino)-propionic acid

- 3-(Tert-butoxycarbonylamino)-butyric acid

Uniqueness

Compared to similar compounds, 3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is unique due to its pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific structural features and reactivity patterns.

Biological Activity

3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrazole derivatives have been extensively studied for their diverse biological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, summarizing key findings from various studies.

- Molecular Formula : C10H14N2O3

- Molecular Weight : 214.23 g/mol

- CAS Number : Not specifically listed but closely related compounds exist under similar identifiers.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, can be categorized into several key areas:

-

Anticancer Activity

- Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that certain pyrazole-based compounds exhibit significant cytotoxicity against various cancer cell lines, including lung (A549) and colon (Caco-2) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study : A study evaluated the effects of pyrazole derivatives on A549 cells, demonstrating that compounds with structural modifications led to increased caspase-3 activity and decreased Bcl-2 levels, indicating enhanced apoptotic activity .

-

Anti-inflammatory Effects

- Pyrazole compounds are known for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and pathways associated with inflammatory diseases.

- Neuroprotective Properties

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in A549 and Caco-2 cells | |

| Anti-inflammatory | Inhibits cytokine production | |

| Neuroprotective | Scavenges free radicals; modulates inflammation |

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (µM) A549 | IC50 (µM) Caco-2 |

|---|---|---|

| This compound | X | Y |

| Doxorubicin | 0.5 | 0.8 |

Note: Specific IC50 values for the target compound would need to be sourced from experimental data.

Mechanistic Insights

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various molecular targets:

- Caspase Activation : Increased caspase-3 activity is a common mechanism through which pyrazole derivatives induce apoptosis in cancer cells.

- Bcl-2 Modulation : Decreasing Bcl-2 levels enhances apoptotic signaling pathways.

- DNA Intercalation : Some studies suggest that certain pyrazoles may intercalate into DNA, disrupting replication and transcription processes.

Properties

Molecular Formula |

C11H17N3O4 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

1,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C11H17N3O4/c1-6-7(9(15)16)8(13-14(6)5)12-10(17)18-11(2,3)4/h1-5H3,(H,15,16)(H,12,13,17) |

InChI Key |

AUTDMPVIRANDIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)NC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.